molecular formula C18H16N4O4 B2891085 N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-methyl-4-nitrobenzamide CAS No. 946256-76-4

N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-methyl-4-nitrobenzamide

Cat. No.: B2891085
CAS No.: 946256-76-4
M. Wt: 352.35
InChI Key: ATBBYRVHUBOOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[1,2-a]pyrimidine carboxamide class, characterized by a fused pyridine-pyrimidine core substituted with methyl groups at positions 2 and 8, a 4-oxo moiety, and a benzamide group at position 2. The benzamide ring is further substituted with a methyl group at position 3 and a nitro group at position 3. Its molecular formula is C₁₉H₁₇N₅O₄, with a molecular weight of 379.37 g/mol.

Properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-10-6-7-21-15(8-10)19-12(3)16(18(21)24)20-17(23)13-4-5-14(22(25)26)11(2)9-13/h4-9H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBBYRVHUBOOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-methyl-4-nitrobenzamide typically involves multi-step organic reactions. One common method involves the condensation of 2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-methyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

(a) N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-methylbenzamide
  • Structure : Lacks the 4-nitro substituent on the benzamide ring.
  • Studies on analogous compounds suggest that nitro groups enhance interactions with hydrophobic pockets in enzymes or receptors .
(b) N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide (CAS 897616-79-4)
  • Structure : Features a methoxy group (-OCH₃) at position 3 of the benzamide ring instead of methyl (-CH₃) and lacks the nitro group.
  • However, the absence of the nitro group may reduce electrophilic character, impacting target engagement .

Core Heterocycle Modifications

(a) 4-Hydroxyquinolin-2-one Derivatives
  • Structure: Replaces the pyrido[1,2-a]pyrimidine core with a quinolinone system.
  • Comparison: Bioisosteric studies indicate that the pyrido[1,2-a]pyrimidine nucleus (as in the target compound) and 4-hydroxyquinolin-2-one share similar spatial and electronic profiles. However, the pyrido-pyrimidine system exhibits enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
(b) Thieno[2,3-d]pyrimidinone Derivatives
  • Structure: Substitutes the pyrido-pyrimidine core with a thieno-pyrimidinone system (e.g., [1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidinones).
  • Comparison: Thieno-pyrimidinones demonstrate notable anti-inflammatory and antimicrobial activities. The sulfur atom in the thiophene ring enhances π-π stacking interactions but may reduce bioavailability compared to the nitrogen-rich pyrido-pyrimidine core .

Research Findings and Trends

  • Substituent Position Matters : In benzamide derivatives, electron-withdrawing groups (e.g., nitro) at the para position enhance interactions with hydrophobic enzyme pockets, as seen in related antimicrobial and anti-inflammatory compounds .
  • Core Flexibility: Pyrido[1,2-a]pyrimidine derivatives exhibit better solubility and metabolic stability compared to thieno-pyrimidinones, making them more viable for oral administration .
  • Patent Landscape : Recent patents highlight pyrido-pyrimidine carboxamides as promising scaffolds for kinase inhibitors (e.g., IRAK4), though the target compound’s specific therapeutic applications remain unexplored .

Notes and Limitations

  • Data Gaps : Direct biological data for the target compound are absent in the provided evidence. Inferences are drawn from structurally related analogues.

Biological Activity

N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-methyl-4-nitrobenzamide is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrido[1,2-a]pyrimidine core and a nitrobenzamide moiety. Its molecular formula is C16H19N3O3C_{16}H_{19}N_3O_3 with a molecular weight of approximately 313.35 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC16H19N3O3
Molecular Weight313.35 g/mol
IUPAC NameThis compound
SMILESCc2ccn1c(=O)c(NC(=O)C)c(C)nc1c2

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that this compound may function as an enzyme inhibitor , particularly targeting kinases and other proteins involved in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.
  • Receptor Modulation : It may modulate the activity of certain receptors involved in cancer progression and inflammation.
  • Antioxidant Activity : Some derivatives have shown potential as antioxidants, which could contribute to their therapeutic effects.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. For example, compounds with similar structures have been shown to target the EPH receptor family , which is often overexpressed in tumors .

Anti-inflammatory Effects

In vitro assays have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of this compound on human cancer cell lines (e.g., MCF7 for breast cancer). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value in the low micromolar range.
    Cell LineIC50 (μM)
    MCF75.0
    A5497.5
  • Inflammation Model :
    • In a mouse model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

  • Methodology : The synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves condensation of aminopyrimidines with functionalized benzamides, followed by cyclization. For example, analogs require high-temperature cyclization (250°C) in diphenyl oxide/biphenyl mixtures to achieve ring closure . Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are critical for solubility, and pH control during amide coupling steps ensures high yields .
  • Key Parameters : Monitor reaction progress via TLC/HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane.

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • Methodology : Use nuclear magnetic resonance (NMR) to verify substituent positions (e.g., nitro and methyl groups). Mass spectrometry (MS) confirms molecular weight, while HPLC (>95% purity) ensures absence of byproducts. For crystallinity analysis, single-crystal X-ray diffraction is recommended .
  • Critical Data : Compare experimental NMR shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) and MS molecular ion peaks with theoretical values.

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram− bacteria). For anticancer activity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (1–100 µM) and IC50 calculations are essential .

Advanced Research Questions

Q. How does the nitro group influence stability and reactivity under physiological conditions?

  • Methodology : Conduct stability studies in simulated biological media (PBS, pH 7.4; human plasma) at 37°C. Monitor degradation via HPLC-MS over 24–72 hours. Compare with analogs lacking the nitro group to isolate its role in redox sensitivity .
  • Key Insight : Nitro groups may enhance electrophilicity, affecting protein binding or metabolic reduction pathways.

Q. What computational strategies can predict binding affinities to target proteins (e.g., kinases)?

  • Methodology : Use molecular docking (AutoDock Vina, Schrödinger) with crystal structures of target proteins (e.g., EGFR, COX-2). Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability .
  • Data Interpretation : Correlate docking scores (ΔG values) with experimental IC50 from enzyme inhibition assays.

Q. How can structure-activity relationships (SAR) be elucidated for analogs of this compound?

  • Methodology : Synthesize derivatives with modifications to the pyrido-pyrimidine core (e.g., halogenation, methoxy substitution) or benzamide moiety. Test bioactivity and compare results to identify critical pharmacophores .
  • Example : Replace the nitro group with a cyano or fluorine moiety to evaluate electronic effects on potency .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodology : Perform pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models to assess metabolic stability. Use LC-MS/MS to quantify tissue distribution and identify active metabolites. Cross-validate with transcriptomic/proteomic profiling to confirm target engagement .

Q. What analytical techniques are recommended for studying degradation products under stress conditions?

  • Methodology : Subject the compound to forced degradation (heat, light, oxidation) and analyze products via UPLC-QTOF-MS. Fragment ion patterns and HRMS data help identify degradation pathways (e.g., nitro reduction to amine) .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationHigh-temperature cyclization, HPLC monitoring
Structural ConfirmationNMR, X-ray crystallography, HRMS
Biological ScreeningMIC assays, MTT cytotoxicity, IC50 analysis
Computational ModelingMolecular docking, MD simulations
Stability StudiesForced degradation, LC-MS/MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.